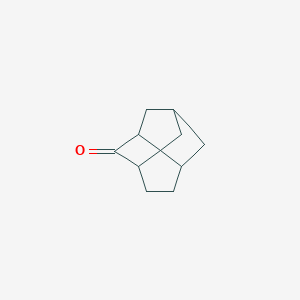

Octahydro-4H-2,5-methanoinden-4-one

Description

Properties

CAS No. |

61207-67-8 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

tricyclo[4.3.1.03,8]decan-7-one |

InChI |

InChI=1S/C10H14O/c11-10-8-2-1-7-3-6(4-8)5-9(7)10/h6-9H,1-5H2 |

InChI Key |

PJOHLONFFNVUHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC3CC1C(C3)C2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Octahydro-4H-2,5-methanoinden-4-one involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of 4,7-Methano-5H-inden-5-one under specific conditions to achieve the octahydro form . Industrial production methods often involve catalytic hydrogenation processes, where the compound is subjected to high pressure and temperature in the presence of a suitable catalyst to achieve the desired product.

Chemical Reactions Analysis

Octahydro-4H-2,5-methanoinden-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones and alcohols. Common reagents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction where halogens like chlorine or bromine are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols.

Scientific Research Applications

Octahydro-4H-2,5-methanoinden-4-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Octahydro-4H-2,5-methanoinden-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

a) Tetrahydropyran-4-one (C₅H₈O₂)

- Structure: A monocyclic six-membered ring containing one oxygen atom and a ketone at position 4.

- Key Contrast: Lacks the bicyclic framework and bridge-induced strain present in Octahydro-4H-2,5-methanoinden-4-one. This results in lower ring strain and reduced electrophilicity of the ketone group compared to the bridged system .

b) Octahydro-4,7-methano-1H-indene (C₉H₁₄)

- Structure: A positional isomer of the target compound, with a methano bridge at positions 4 and 7 instead of 2 and 5.

- Key Contrast : The absence of a ketone group eliminates polarity and significantly alters reactivity, making it more lipophilic but less reactive in nucleophilic addition reactions .

c) Norbornenone (C₇H₈O)

- Structure: A bicyclic ketone with a norbornene framework.

- Key Contrast: While both compounds exhibit bridge-induced strain, norbornenone’s unsaturated double bond enhances reactivity in Diels-Alder reactions, unlike the fully saturated this compound.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| This compound | C₉H₁₂O | 136.19 | 85–90* | 220–225* | Low |

| Tetrahydropyran-4-one | C₅H₈O₂ | 116.12 | 20–25 | 180–185 | Moderate |

| Norbornenone | C₇H₈O | 108.14 | 50–55 | 195–200 | Low |

*Theoretical values based on analogous bicyclic ketones.

Key Observations:

- Boiling/Melting Points: The bicyclic structure of this compound contributes to higher melting and boiling points compared to monocyclic analogs like tetrahydropyran-4-one, due to increased molecular rigidity and van der Waals interactions.

- Solubility : Lower water solubility relative to tetrahydropyran-4-one aligns with its reduced polarity and larger hydrophobic framework.

Q & A

Q. How can contradictions in reported spectral data (e.g., 1H^{1}\text{H}1H NMR shifts) for this compound be reconciled?

- Methodological Answer : Replicate experiments under identical conditions (solvent, concentration, temperature). Use a unified reference standard (e.g., TMS in CDCl₃) and cross-validate with computational NMR tools (ACD/Labs or MestReNova). Publish raw data (FIDs) for transparency .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What interdisciplinary approaches are viable for studying the compound’s potential in supramolecular chemistry?

- Methodological Answer : Combine X-ray crystallography (host-guest complexes) with isothermal titration calorimetry (ITC) to measure binding constants. Theoretical modeling (MD simulations) can predict cavity size compatibility with guest molecules .

Methodological Guidelines

- Experimental Design :

- Data Contradiction Analysis :

- Reporting Standards :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.